3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Isopropyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of isopropyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide makes it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-thienyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 2-thienyl-1,3,4-thiadiazole. This intermediate is then reacted with isopropyl bromide and sodium azide to form the final product .
Industrial Production Methods
Industrial production of isopropyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Isopropyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Isopropyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in studies involving enzyme inhibition, such as carbonic anhydrase inhibitors and cholinesterase inhibitors.
Industrial Applications: The compound can be used as a synthetic intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of isopropyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of enzymes such as carbonic anhydrase or cholinesterase, thereby inhibiting their activity. The compound’s unique structure allows it to form specific interactions with these targets, leading to its pharmacological effects .
Comparison with Similar Compounds
Isopropyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure but may have different substituents, leading to variations in their pharmacological activities.
Thiadiazoles: Compounds with a thiadiazole ring system, which may exhibit different biological activities depending on their substituents.
The uniqueness of isopropyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide lies in its specific substituents and their influence on its pharmacological properties.
Properties
Molecular Formula |
C11H12N4S3 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-(propan-2-ylsulfanylmethyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H12N4S3/c1-7(2)17-6-9-12-13-11-15(9)14-10(18-11)8-4-3-5-16-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
ZVBVONDKZKULOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
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